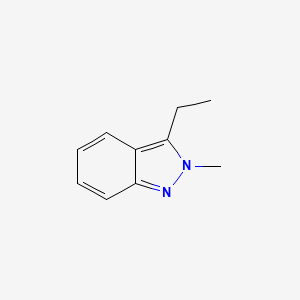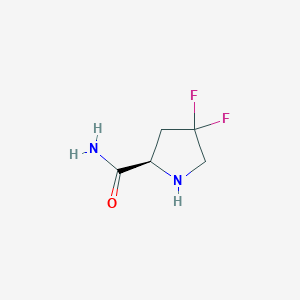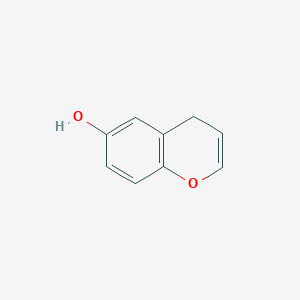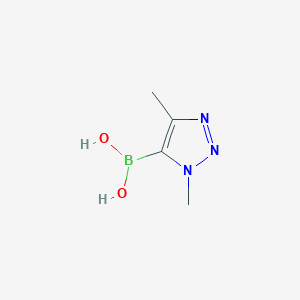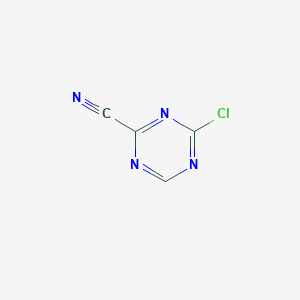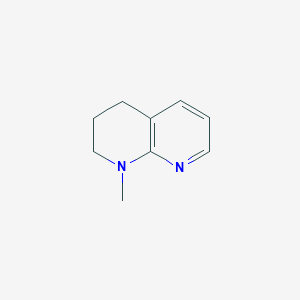
1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be synthesized through various methods. One common approach involves the hydrogenation of 1,8-naphthyridine using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to achieve complete reduction .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed:
- Oxidation products include naphthyridine oxides.
- Reduction products include fully saturated naphthyridine derivatives.
- Substitution products vary depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and photochemical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 1,2,3,4-Tetrahydro-6-methoxynaphthalene
- 1,2,3,4-Tetrahydronaphthalene
Comparison: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific substitution pattern and the presence of a methyl group at position 1. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydro-2H-1,8-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-11-7-3-5-8-4-2-6-10-9(8)11/h2,4,6H,3,5,7H2,1H3 |
Clé InChI |
MXIPJUWAMKULQI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)
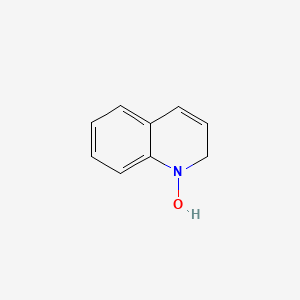


![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)
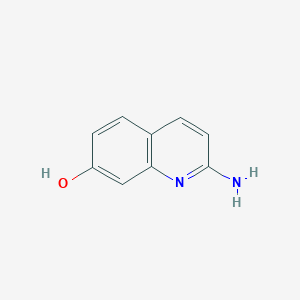
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)

